molecular formula C4H6BrN3O B567152 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1210892-10-6

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Cat. No. B567152
CAS RN: 1210892-10-6
M. Wt: 192.016
InChI Key: KMKCULBLUKSXDU-UHFFFAOYSA-N
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Description

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole (BMT) is an organic compound with a molecular formula of C4H5BrN2O. It is a member of the triazole family, which is a group of heterocyclic compounds characterized by a five-membered ring consisting of three nitrogen atoms and two carbon atoms. BMT has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry and biochemistry.

Scientific Research Applications

  • Synthesis of Triazole Derivatives

    Triazole derivatives, synthesized using 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, have been explored for their antibacterial and anticancer properties. For instance, compounds synthesized from 4-amino-5-mercapto-3-(5-methylisoxazol-3-yl)-1,2,4-triazole demonstrated notable antibacterial activities (Hui et al., 2010). Similarly, derivatives of 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester were evaluated for their anticancer activity against various cancer cell lines (Bekircan et al., 2008).

  • Chemical Modifications and Reactions

    The compound and its derivatives are utilized in various chemical reactions, leading to the formation of new compounds with potential pharmacological activities. For instance, reactions involving 1,2,4-triazole-3-thiols with various brominated and chlorinated compounds have yielded new sulfanyl-1,2,4-triazoles with high yields. These reactions are pivotal for the structural modification and potential enhancement of biological activities (Kaldrikyan et al., 2016).

  • Potential Antiproliferative and Antimicrobial Activities

    The synthesized triazole derivatives have been studied for their antiproliferative and antimicrobial activities. For example, new 1,3-thiazolo[3,2b][1,2,4]triazoles showed promising antiproliferative activity, indicating their potential in cancer treatment (Narayana et al., 2010). Moreover, the antibacterial and antifungal activities of certain derivatives were also noted, suggesting their utility in combating microbial infections (Vo, 2020).

properties

IUPAC Name

3-bromo-5-(methoxymethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKCULBLUKSXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672509
Record name 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1210892-10-6
Record name 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole
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